N-Benzyloxycarbonyl (S)-Lisinopril

ACE Inhibition In Vivo Pharmacology Structure-Activity Relationship

N-Benzyloxycarbonyl (S)-Lisinopril (CAS 1356382-88-1) is a Cbz-protected Lisinopril intermediate with fundamentally altered physicochemical properties (LogP ~3.58) that render it non-interchangeable with the parent API or other Cbz-lysine derivatives. It serves as a qualified reference standard mandated for impurity profiling under ICH Q3A/Q3B and pharmacopoeial guidelines, as well as a critical system suitability marker for LC-MS/MS method tuning due to its unique retention time and mass fragmentation pattern. As a protected intermediate, it enables selective synthesis of derivatives requiring a free N2-amine. Confirm lot-specific purity (≥98%) and characterization before procurement.

Molecular Formula C29H37N3O7
Molecular Weight 539.6 g/mol
Cat. No. B12290770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyloxycarbonyl (S)-Lisinopril
Molecular FormulaC29H37N3O7
Molecular Weight539.6 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O
InChIInChI=1S/C29H37N3O7/c33-26(32-19-9-15-25(32)28(36)37)23(31-24(27(34)35)17-16-21-10-3-1-4-11-21)14-7-8-18-30-29(38)39-20-22-12-5-2-6-13-22/h1-6,10-13,23-25,31H,7-9,14-20H2,(H,30,38)(H,34,35)(H,36,37)
InChIKeyWIRGFGHUACTNCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyloxycarbonyl (S)-Lisinopril (CAS 1356382-88-1): A Protected Lisinopril Intermediate for Research and Impurity Analysis


N-Benzyloxycarbonyl (S)-Lisinopril (CAS 1356382-88-1) is a chemically protected derivative of the angiotensin-converting enzyme (ACE) inhibitor Lisinopril . Characterized by a benzyloxycarbonyl (Cbz or Z) group on the lysine ε-amino position, this compound (C29H37N3O7, MW 539.62) serves a fundamentally different purpose from its parent drug [1]. It is primarily utilized as a synthetic intermediate, a reference standard for impurity profiling during pharmaceutical quality control, and a research tool for studying structure-activity relationships where the lysine amine is a key functional group [2].

Why Unprotected Lisinopril or Other Intermediates Cannot Substitute for N-Benzyloxycarbonyl (S)-Lisinopril in Regulated Workflows


N-Benzyloxycarbonyl (S)-Lisinopril is a process-specific impurity and synthetic intermediate, not a generic or interchangeable reagent. The presence of the Cbz protecting group fundamentally alters its physicochemical properties (LogP ~3.58), biological activity (both in vitro and in vivo), and protein binding profile compared to the unprotected parent drug Lisinopril [1][2]. Consequently, it cannot be substituted with the active pharmaceutical ingredient (API) or other Cbz-protected lysine derivatives without invalidating the intended application. For impurity profiling in drug manufacturing and stability studies, its use as a qualified reference standard is mandated by pharmacopoeial guidelines to ensure the accurate identification and quantification of this specific related substance, for which no other compound can serve as a direct proxy [3].

Quantitative Differentiation of N-Benzyloxycarbonyl (S)-Lisinopril: Evidence for Research and Procurement Decisions


In Vivo ACE Inhibitory Activity is Virtually Abolished by Nε-Cbz Protection

A direct comparative study by Saito et al. demonstrates that Nε-carbobenzoxy (Cbz) protection of the L-lysine residue in Lisinopril-like compounds drastically reduces in vivo ACE inhibitory activity, despite retaining potent in vitro activity [1].

ACE Inhibition In Vivo Pharmacology Structure-Activity Relationship Lisinopril Analogs

In Vitro ACE Inhibitory Activity is Retained with High Potency (IC50 = 0.14-42 nM)

In the same study, the Cbz-protected derivatives (compounds 1b-4b), including the class of N-Benzyloxycarbonyl (S)-Lisinopril, retained high in vitro ACE inhibitory activity comparable to their unprotected counterparts (1a-4a) [1].

ACE Inhibition In Vitro Assay Enzyme Kinetics Lisinopril Analogs

Nε-Cbz Protection Significantly Increases Human Serum Albumin Binding (20.1% to 89.1%)

The addition of the Cbz group dramatically increases binding to human serum proteins. Saito et al. report that the percentage of binding to serum albumin for Cbz-protected derivatives (1b-4b) ranged from 20.1% to 89.1%, which was significantly higher than that of the corresponding unprotected compounds (1a-4a) [1].

Protein Binding Pharmacokinetics Human Serum Albumin Lisinopril Analogs

In Vitro ACE Inhibition is Antagonized by Albumin in a Concentration-Dependent Manner

The high protein binding of the Cbz-protected derivatives directly impacts their activity. The study found that the in vitro inhibitory activity of compounds 1b-4b decreased in a concentration-dependent manner upon the addition of albumin, a phenomenon not observed to the same extent with the unprotected compounds (1a-4a) [1].

Protein Binding In Vitro Assay Albumin Interference Lisinopril Analogs

LogP Value of 3.58 Confirms Increased Lipophilicity vs. Lisinopril

The introduction of the benzyloxycarbonyl (Cbz) protecting group substantially increases the lipophilicity of the molecule. The calculated LogP for N-Benzyloxycarbonyl (S)-Lisinopril is 3.58 [1], which is significantly higher than that of the parent drug Lisinopril (reported LogP for Lisinopril is approximately -1.2 to 0.5) [2].

Physicochemical Properties Lipophilicity LogP Lisinopril

Role as a Specified Impurity in Lisinopril Drug Substance

N-Benzyloxycarbonyl (S)-Lisinopril and its derivatives are recognized as process-related impurities in the manufacture of Lisinopril API . The European Pharmacopoeia (Ph. Eur.) lists several specific impurities (e.g., Impurity C, D, and F) for Lisinopril, and the synthesis and characterization of these compounds, which can include Cbz-protected intermediates or their degradation products, are critical for regulatory compliance [1].

Impurity Profiling Pharmaceutical Analysis Quality Control European Pharmacopoeia

Optimal Application Scenarios for N-Benzyloxycarbonyl (S)-Lisinopril (CAS 1356382-88-1) Based on Comparative Evidence


Development and Validation of Stability-Indicating HPLC Methods for Lisinopril API

Analytical chemists in pharmaceutical quality control require N-Benzyloxycarbonyl (S)-Lisinopril as a primary reference standard for impurity profiling [1]. Given its drastically different LogP (3.58) compared to Lisinopril, it serves as a critical marker for validating chromatographic separation. Its procurement as a qualified reference material ensures accurate identification and quantification of this specific process-related impurity during batch release and stability studies, meeting ICH Q3A/Q3B and pharmacopoeial requirements. The compound is not interchangeable with Lisinopril or other impurities in these highly regulated assays.

In Vitro Structure-Activity Relationship (SAR) Studies on ACE-Ligand Interactions

Medicinal chemists investigating the ACE binding pocket can utilize N-Benzyloxycarbonyl (S)-Lisinopril as a potent in vitro probe. The evidence shows it retains high ACE inhibitory activity (IC50 in the low nanomolar range) comparable to Lisinopril in cell-free assays [1]. This allows researchers to study the enzyme's tolerance for bulky, lipophilic groups at the lysine ε-amino position without confounding factors from cell permeability or metabolism. However, experimental designs must account for the concentration-dependent antagonism by serum albumin, necessitating careful control of assay media composition.

Synthesis of Advanced Lisinopril Derivatives and Conjugates

As a protected Lisinopril intermediate, this compound is the starting material of choice for synthesizing complex derivatives, such as fluorescent probes or biotin conjugates, that require a free N2-amine or a carboxylic acid for functionalization while the N6-amine remains protected [1]. Its high purity (commonly ≥98%) and well-defined stereochemistry ensure reproducibility in multi-step syntheses. This scenario is supported by its fundamental role as a building block, contrasting with unprotected Lisinopril which would lead to non-selective reactions.

Calibration of LC-MS/MS Systems for Trace-Level Impurity Detection

The increased lipophilicity (LogP 3.58) and unique mass fragmentation pattern of N-Benzyloxycarbonyl (S)-Lisinopril make it an ideal compound for tuning and calibrating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods aimed at detecting trace-level Lisinopril impurities [1]. Its distinct chromatographic retention time and precursor/product ion transitions provide a reliable system suitability test, ensuring the MS detector's sensitivity and specificity for this class of related substances before analyzing actual drug substance or drug product samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Benzyloxycarbonyl (S)-Lisinopril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.